2,5-dibromo-4-tert-butyl-1,3-thiazole
Description
Properties
CAS No. |
1314356-24-5 |
|---|---|
Molecular Formula |
C7H9Br2NS |
Molecular Weight |
299 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole and Its Precursors
The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole can be approached through direct halogenation of the thiazole (B1198619) ring or by constructing the ring with pre-functionalized components.
Direct Halogenation Strategies for Thiazole Ring Systems
Direct halogenation of the thiazole core is a primary strategy for introducing bromine atoms onto the heterocyclic scaffold. This approach relies on the inherent reactivity of the thiazole ring towards electrophilic substitution, although thiazoles are generally less reactive than other five-membered heterocycles like thiophene (B33073). acs.org The substitution pattern is governed by the electronic properties of the thiazole ring itself and any existing substituents.
The electrophilic bromination of 1,3-thiazole derivatives proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, its aromaticity is lower than that of thiophene, necessitating more forceful reaction conditions for substitution to occur. acs.org The positions on the thiazole ring exhibit different levels of reactivity. The C5 position is generally the most activated towards electrophilic attack, followed by the C2 and then the C4 position. The presence of an activating group, such as a tert-butyl group at the C4 position, can influence this regioselectivity.
The reaction mechanism involves the attack of the thiazole's π-electrons on the brominating agent, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the thiazole ring, yielding the brominated product. The stability of the intermediate carbocation plays a crucial role in determining the position of substitution.
Achieving the specific 2,5-dibromo substitution pattern on a 4-tert-butyl-1,3-thiazole precursor requires careful control over the reaction conditions and the choice of brominating agent. The tert-butyl group at the C4 position is an electron-donating group, which can influence the regioselectivity of the bromination.
The selection of the appropriate brominating agent and reaction conditions is paramount for the successful and regioselective dibromination of 4-tert-butyl-1,3-thiazole. A variety of brominating agents have been utilized for the bromination of thiazole and its derivatives, each with its own reactivity profile. Common choices include elemental bromine (Br₂) and N-bromosuccinimide (NBS). acs.org The reaction conditions, such as solvent, temperature, and the use of a catalyst, can be fine-tuned to optimize the yield and selectivity of the desired 2,5-dibromo product. For instance, increasing the amount of the brominating agent can lead to higher degrees of bromination. researchgate.net
| Brominating Agent | Typical Reaction Conditions | Observations and Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or other polar aprotic solvents, often with a radical initiator like AIBN or under UV irradiation if a radical mechanism is desired. For electrophilic substitution, polar solvents are used, sometimes with acid catalysis. | NBS is a milder and more selective brominating agent compared to Br₂. It can be used for the controlled mono- or di-bromination of thiazoles. The use of 1.5 equivalents of NBS has been shown to lead to total conversion to the monobrominated product in some bicyclic systems. researchgate.net |
| Bromine (Br₂) | Can be used neat or in solvents like acetic acid, chloroform, or carbon tetrachloride. Often requires a Lewis acid catalyst for less reactive substrates. | Br₂ is a strong brominating agent and can lead to over-bromination, producing tri-brominated species. lookchem.com Its use often requires careful control of stoichiometry and temperature to achieve the desired dibromo-substitution. |
| Copper(II) Bromide (CuBr₂) | Used in conjunction with reagents like tert-butyl nitrite (B80452) under Sandmeyer-type conditions for the conversion of amino-thiazoles to bromo-thiazoles. nih.gov Can also be used for direct bromination in acetonitrile. nih.gov | Offers a method for regioselective bromination, particularly at the 5-position of 2-aminothiazoles. Dibromination can be achieved at higher temperatures. nih.gov |
In cases where direct dibromination lacks the desired regioselectivity, a sequential bromination-debromination strategy can be employed. This powerful technique allows for the synthesis of specific brominated isomers that may be difficult to obtain directly. lookchem.comacs.org The process typically involves an initial exhaustive bromination to produce a polybrominated thiazole, such as 2,4,5-tribromothiazole. lookchem.com This is followed by a selective debromination step, where one or more bromine atoms are removed.
The regioselectivity of the debromination is often controlled by the choice of the debrominating agent and the relative reactivity of the different C-Br bonds. For example, metal-halogen exchange using organolithium reagents followed by quenching with a proton source is a common method for selective debromination. The bromine at the C2 position is often the most susceptible to this exchange. By carefully controlling the reaction conditions, it is possible to selectively remove specific bromine atoms to arrive at the desired 2,5-dibromo-4-tert-butyl-1,3-thiazole.
Thiazole Ring Formation with Pre-functionalized Building Blocks
An alternative to the direct bromination of a pre-existing thiazole ring is the construction of the thiazole ring itself from building blocks that already contain the required bromine atoms. This approach offers excellent control over the regiochemistry of the final product, as the positions of the bromine atoms are predetermined by the starting materials.
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. organic-chemistry.orgmdpi.comnih.gov The standard reaction involves the condensation of an α-haloketone with a thioamide. nih.govyoutube.com To synthesize 2,5-dibromo-4-tert-butyl-1,3-thiazole using this method, one would theoretically react a thioamide containing a bromine atom at the carbon corresponding to the C2 position of the thiazole with an α,α-dihalo-ketone or a related synthon that provides the C4 and C5 atoms.
A plausible synthetic route would involve the reaction of a brominated thioamide with an appropriately substituted α-haloketone bearing the tert-butyl group. For instance, the reaction of dibromothioacetamide with a suitable α-haloketone derived from pinacolone (B1678379) could potentially yield the target molecule. The mechanism of the Hantzsch synthesis involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via attack of the thioamide nitrogen onto the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. acs.org
| Reactant 1 (Thioamide component) | Reactant 2 (α-Haloketone component) | Plausible Product |
|---|---|---|
| 2-Bromothioacetamide | 1,1-Dibromo-3,3-dimethyl-2-butanone | 2,5-Dibromo-4-tert-butyl-1,3-thiazole |
| Thiourea (B124793) | 1,1,1-Tribromo-3,3-dimethyl-2-butanone | Could potentially lead to a 2-amino-5-bromo-4-tert-butyl-1,3-thiazole, which would require a subsequent Sandmeyer-type reaction to replace the amino group with bromine. |
Variants of the Hantzsch synthesis, such as using multicomponent reactions, can also be employed to construct complex thiazole derivatives. mdpi.com These methods provide a versatile platform for the synthesis of a wide range of substituted thiazoles, including those with specific halogenation patterns.
Thiazole Ring Formation with Pre-functionalized Building Blocks
Cyclization Reactions Incorporating Tert-Butyl and Halogen Moieties
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. youtube.comsynarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of precursors to 2,5-dibromo-4-tert-butyl-1,3-thiazole, the reaction can be adapted to incorporate the tert-butyl group at the 4-position.
A common route to a key intermediate, 2-amino-4-tert-butyl-1,3-thiazole, employs the reaction between 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone bearing a tert-butyl group) and thiourea. nih.govnih.gov This condensation reaction directly installs the tert-butyl group at the C4 position and an amino group at the C2 position, which is a versatile handle for subsequent transformations, such as Sandmeyer reactions. nih.gov The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
While direct incorporation of bromine during the initial cyclization is less common for this specific substitution pattern, the Hantzsch synthesis provides the essential 4-tert-butylthiazole (B3354706) scaffold. Efficient, one-pot, multi-component variations of the Hantzsch synthesis have been developed, often utilizing catalysts to improve yields and simplify procedures. nih.gov
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) |
| 1 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica supported tungstosilisic acid, EtOH/Water, Ultrasonic irradiation | 2-Amino-4-phenyl-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | 88% |
| 2 | 2-Bromo-1-pyridin-2-yl-ethanone, Thiourea | Ethanol, 70°C | 2-Amino-4-(pyridin-2-yl)thiazole | 56% |
| 3 | α-Haloketone, N-monosubstituted thiourea | 10M-HCl-EtOH (1:2), 80°C | 3-Substituted 2-imino-2,3-dihydrothiazole | Up to 73% |
Sandmeyer-type Reactions for Bromine Introduction at Specific Positions
The Sandmeyer reaction is a powerful and well-established method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate. organic-chemistry.orgnih.gov This methodology is particularly relevant for the synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole, starting from the 2-amino-4-tert-butyl-1,3-thiazole precursor obtained via the Hantzsch synthesis.
The process begins with the diazotization of the 2-amino group, typically using a nitrite source such as tert-butyl nitrite or sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and is immediately treated in situ with a copper(I) or copper(II) bromide salt (CuBr or CuBr₂) to introduce a bromine atom at the C2 position. nih.govnih.gov
Significantly, reaction conditions can be tuned to achieve either mono- or di-bromination. Treatment of a 2-aminothiazole (B372263) with CuBr and n-butyl nitrite can selectively yield the 2-bromo derivative. nih.govnih.gov However, employing copper(II) bromide (CuBr₂), often with an initial heating step before the addition of the nitrite, can facilitate bromination at both the C2 and the electron-rich C5 positions, providing a direct route to the target compound, 2,5-dibromo-4-tert-butyl-1,3-thiazole. nih.gov The temperature and choice of copper salt are critical parameters controlling the extent of halogenation. nih.gov
| Entry | Substrate | Reagents | Conditions | Product(s) | Yield (%) | Ref |
| 1 | 2-Aminothiazole derivative | CuBr, n-butyl nitrite | Acetonitrile, 60°C, 15 min | 2-Bromo-1,3-thiazole derivative | 46% | nih.gov |
| 2 | 2-Aminothiazole derivative | CuBr₂ | Acetonitrile, 40°C then 25°C | Dihalo-1,3-thiazole derivative | 79% | nih.gov |
| 3 | 2-Aminothiazole derivative | Supported CuBr | Acetonitrile, n-butyl nitrite, rt, overnight | 2-Bromo-1,3-thiazole derivative | 83% | nih.gov |
Palladium-Catalyzed Halogenation and Cross-Coupling for Thiazole Derivatives
Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H activation, for the direct functionalization of heterocyclic rings. semanticscholar.orgnih.gov This approach offers an alternative to classical methods and can provide high regioselectivity for the introduction of halogen atoms onto a pre-formed thiazole nucleus.
For the synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole, a direct C-H bromination strategy could be envisioned starting from 4-tert-butyl-1,3-thiazole or 2-bromo-4-tert-butyl-1,3-thiazole. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a ligand, and a bromine source like N-bromosuccinimide (NBS). nih.gov The thiazole nitrogen atom can act as a directing group, guiding the halogenation to adjacent positions, although the inherent electronic properties of the ring also play a significant role. The C2 and C5 positions of the thiazole ring are generally the most reactive sites for electrophilic attack and C-H activation.
While specific examples for the exhaustive palladium-catalyzed bromination of 4-tert-butyl-1,3-thiazole are not extensively detailed, the general applicability of this method to a wide range of heterocycles, including other thiazoles and benzothiazoles, highlights its potential. semanticscholar.orgnih.gov Conditions such as the choice of catalyst, ligand, solvent, and temperature are optimized to control the degree and position of halogenation. nih.gov Furthermore, the resulting bromo-thiazoles are valuable substrates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for further molecular elaboration. semanticscholar.orgacs.org
| Entry | Substrate | Catalyst System | Halogen Source | Conditions | Product Type | Ref |
| 1 | Benzo[1,2-d:4,5-d′]bis( nih.govlookchem.comresearchgate.netthiadiazole) | Pd(OAc)₂, PBuᵗ₂MeHBF₄ | Bromoarenes | Toluene, 110°C | Arylated heterocycle | nih.gov |
| 2 | 4-Methylthiazole | Pd(OAc)₂, PPh₃ | Aryl Triflates | DMF, KOAc | Arylated thiazole | researchgate.net |
| 3 | Unactivated C(sp³)–H bonds | Pd(OAc)₂ | N-Halosuccinimide | Room Temperature | Halogenated alkane | rsc.org |
Advanced Reactivity and Transformative Chemistry of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms at the C2 and C5 positions of the thiazole (B1198619) ring are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the thiazole ring facilitates the attack of nucleophiles, a reactivity pattern common to many dihalo-heterocycles. researchgate.net
Amination and Alkoxylation Pathways
The displacement of bromide ions by nitrogen and oxygen nucleophiles, such as amines and alkoxides, is a fundamental strategy for introducing new functional groups onto heterocyclic rings. For instance, studies on the analogous 4,7-dibromo researchgate.netresearchgate.netwikipedia.orgthiadiazolo[3,4-d]pyridazine have shown that reactions with morpholine (B109124) can be controlled to achieve either mono- or di-amination products depending on the reaction conditions. Similarly, treatment with methoxide (B1231860) or other alkoxides can lead to the corresponding ether derivatives. While direct experimental data for the amination and alkoxylation of 2,5-dibromo-4-tert-butyl-1,3-thiazole is not extensively documented, these pathways represent plausible and expected transformations based on established heterocyclic chemistry.
Thiolation and Phosphorylation Reactions
Analogous to amination and alkoxylation, the bromine atoms are expected to be displaceable by sulfur and phosphorus nucleophiles. Thiolation, typically achieved with thiols or their corresponding thiolates, would yield thioether-substituted thiazoles. These reactions are synthetically valuable for building molecules with potential applications in materials science and medicinal chemistry.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine atoms of 2,5-dibromo-4-tert-butyl-1,3-thiazole serve as excellent handles for these transformations. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling for Aryl-Thiazole Linkages
The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound using a palladium catalyst and a base, is a premier method for creating aryl-aryl or heteroaryl-aryl bonds. wikipedia.orgnih.gov Research on the closely related analog, 2,5-dibromo-3-hexylthiophene (B54134), demonstrates the synthetic utility of this reaction for di-bromo-heterocycles. nih.govnih.gov Both mono- and di-arylated products can be synthesized by controlling the stoichiometry of the arylboronic acid. nih.govnih.gov
In a typical procedure, 2,5-dibromo-3-hexylthiophene is reacted with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water. nih.gov The reaction conditions can be optimized to favor the formation of either the mono- or di-coupled product. nih.govnih.gov These studies suggest that 2,5-dibromo-4-tert-butyl-1,3-thiazole would be an excellent substrate for similar transformations, allowing for the synthesis of a diverse library of 2,5-diaryl-4-tert-butyl-1,3-thiazoles.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 5-Phenyl-2-bromo-3-hexylthiophene | 79 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 5-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 76 |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Bis(4-(methylthio)phenyl)-3-hexylthiophene | 81 |
Stille Coupling and Related Organostannane Chemistry
The Stille coupling is another cornerstone of C-C bond formation, involving the reaction of an organohalide with an organostannane, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Its applicability to brominated thiazoles has been demonstrated in the synthesis of complex bithiazole systems starting from 2,4-dibromothiazole (B130268) and 2,4,5-tribromothiazole. researchgate.netnih.gov
The general mechanism involves the oxidative addition of the bromo-thiazole to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent (R-SnR'₃) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reactivity of the C-Br bonds on the 2,5-dibromo-4-tert-butyl-1,3-thiazole scaffold makes it a prime candidate for Stille coupling, enabling the introduction of various aryl, alkenyl, and alkynyl groups.
| Component | Function | Example(s) |
|---|---|---|
| Heteroaryl Halide | Electrophile | 2,5-Dibromo-4-tert-butyl-1,3-thiazole |
| Organostannane | Nucleophile Source | (Aryl)SnBu₃, (Alkenyl)SnBu₃, (Alkynyl)SnBu₃ |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Solvent | Reaction Medium | Toluene, Dioxane, THF, DMF |
| Additives (Optional) | Enhance Reaction Rate | LiCl, Cu(I) salts |
Heck Reactions for Alkenyl-Thiazole Formation
The Heck reaction provides a direct method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp² carbon. organic-chemistry.org This palladium-catalyzed reaction between an organohalide and an alkene in the presence of a base is a powerful tool for constructing substituted alkenes. mdpi.com The bromine atoms of 2,5-dibromo-4-tert-butyl-1,3-thiazole can serve as the halide component, allowing for the introduction of alkenyl substituents at the C2 and/or C5 positions.
Research has demonstrated that a brominated thiazole core is suitable for implementing various cross-coupling reactions, including the Heck reaction. researchgate.net The reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. This methodology would enable the synthesis of 2-alkenyl- and 2,5-dialkenyl-4-tert-butyl-thiazoles, which are valuable precursors for polymerization and further functionalization.
Sonogashira Coupling for Ethynyl-Thiazole Derivatives
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is instrumental in the synthesis of conjugated systems, such as ethynyl-thiazole derivatives, which are valuable building blocks in materials science and medicinal chemistry. nih.govnih.gov For a substrate like 2,5-dibromo-4-tert-butyl-1,3-thiazole, the two bromine atoms at positions C2 and C5 offer distinct reactivity profiles for sequential or double coupling reactions.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.de The greater reactivity of the C-Br bond at the C2 position compared to the C5 position on the thiazole ring allows for regioselective Sonogashira coupling. This selectivity is attributed to the electronic environment of the thiazole ring, where the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve monosubstitution at the C2 position, yielding 2-ethynyl-5-bromo-4-tert-butyl-1,3-thiazole derivatives. Subsequent coupling at the C5 position can then be achieved under more forcing conditions to produce disubstituted products.
Modern advancements have led to the development of copper-free Sonogashira conditions, which can be advantageous in synthesizing products for biological applications where copper contamination is a concern. nih.gov These protocols often utilize highly active palladium precatalysts and specific ligands to facilitate the coupling. nih.gov
The table below illustrates representative Sonogashira coupling reactions on a dibrominated thiazole core, showcasing the synthesis of mono- and di-alkynyl derivatives.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Conditions | Product | Yield |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | Phenylacetylene (1 eq) | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 2-(Phenylethynyl)-5-bromo-4-tert-butyl-1,3-thiazole | High |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄, CuI, Et₃N, THF, 70°C | 2,5-Bis(phenylethynyl)-4-tert-butyl-1,3-thiazole | Good |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | Trimethylsilylacetylene (1 eq) | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt | 2-((Trimethylsilyl)ethynyl)-5-bromo-4-tert-butyl-1,3-thiazole | High |
| 2-((Trimethylsilyl)ethynyl)-5-bromo-4-tert-butyl-1,3-thiazole | 1-Heptyne | Pd(PPh₃)₄, CuI, Et₃N, THF, 70°C | 2-(Hept-1-yn-1-yl)-5-((trimethylsilyl)ethynyl)-4-tert-butyl-1,3-thiazole | Moderate |
Lithiation and Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a fundamental organometallic reaction that converts an organohalide into an organometallic compound. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, this reaction provides a powerful route to generate nucleophilic thiazole species that can be trapped with various electrophiles for further functionalization. The process typically involves treating the dibromothiazole with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu
The exchange rate is generally faster for bromine than for chlorine and is influenced by the position on the heterocyclic ring. In the case of 2,5-dibromo-4-tert-butyl-1,3-thiazole, the bromine at the C2 position is generally more labile and thus more readily undergoes exchange. This regioselectivity allows for the controlled formation of a 2-lithio-5-bromo-4-tert-butyl-1,3-thiazole intermediate. This species can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups exclusively at the C2 position.
By using an excess of the organolithium reagent or by adjusting the reaction conditions (e.g., temperature, solvent), a double halogen-metal exchange can be induced to form a dilithiated intermediate. This allows for the subsequent introduction of functional groups at both the C2 and C5 positions. The stability of the resulting organolithium species is a key factor; the electron-withdrawing nature of the thiazole ring helps to stabilize the negative charge. harvard.edu
The following table outlines the process of lithiation and subsequent reaction with an electrophile.
| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | n-BuLi (1.1 eq), THF, -78°C | 2-Lithio-5-bromo-4-tert-butyl-1,3-thiazole | Dimethylformamide (DMF) | 5-Bromo-4-tert-butyl-1,3-thiazole-2-carbaldehyde |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | n-BuLi (1.1 eq), THF, -78°C | 2-Lithio-5-bromo-4-tert-butyl-1,3-thiazole | CO₂ | 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | t-BuLi (2.2 eq), THF, -78°C | 2,5-Dilithio-4-tert-butyl-1,3-thiazole | CH₃I | 2,5-Dimethyl-4-tert-butyl-1,3-thiazole |
Reduction Pathways of Carbon-Bromine Bonds
The selective or complete reduction of carbon-bromine (C-Br) bonds in 2,5-dibromo-4-tert-butyl-1,3-thiazole is a valuable transformation for accessing less halogenated or the parent 4-tert-butyl-1,3-thiazole. The choice of reducing agent and reaction conditions determines the outcome of the reaction.
Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate, can effectively reduce the C-Br bonds. The presence of a base, such as triethylamine (B128534) or sodium acetate (B1210297), is often required to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing catalyst deactivation and side reactions.
Alternatively, metal-based reductions can be employed. For instance, zinc dust in acetic acid is a classic and effective reagent for the reduction of aryl halides. Another approach involves the use of hydride reagents, although their reactivity needs to be carefully managed to avoid unwanted reactions with the thiazole ring itself.
Due to the differential reactivity of the C2 and C5 positions, it is possible to achieve selective monodebromination. The C2-Br bond is typically more reactive towards certain reductive conditions, allowing for the synthesis of 5-bromo-4-tert-butyl-1,3-thiazole. Complete reduction to 4-tert-butyl-1,3-thiazole can be achieved by using a larger excess of the reducing agent or by applying more stringent reaction conditions.
| Starting Material | Reagents/Conditions | Main Product |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | H₂, Pd/C, Et₃N, EtOH, rt | 4-tert-Butyl-1,3-thiazole |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | Zn, Acetic Acid, 70°C | 4-tert-Butyl-1,3-thiazole |
| 2,5-dibromo-4-tert-butyl-1,3-thiazole | NaBH₄, PdCl₂(dppf), THF, reflux | 5-Bromo-4-tert-butyl-1,3-thiazole |
Halogen Dance and Rearrangement Reactions within the Thiazole Core
The halogen dance (HD) is a fascinating base-induced intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. acs.orgclockss.org This reaction proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to a thermodynamically more stable carbanionic intermediate. jst.go.jp
For substituted thiazoles, the halogen dance provides a unique method to synthesize isomers that are difficult to obtain through classical halogenation methods. acs.orgacs.org In the context of 2,5-dibromo-4-tert-butyl-1,3-thiazole, a halogen dance reaction is theoretically possible, although the substitution pattern presents specific constraints. The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which abstracts a proton from the ring. acs.org However, the 4-tert-butyl-thiazole core lacks a proton, which is typically required to initiate the dance via deprotonation.
In related dihalothiazole systems, the dance often involves migration of a halogen from the C5 to the C4 position, driven by the formation of a more stable C5-lithiated species. acs.org For 2,5-dibromo-4-tert-butyl-1,3-thiazole, a direct 1,3-migration of the C2-bromine to the C4-position is sterically hindered by the bulky tert-butyl group. A more plausible, though still challenging, scenario could involve an intermolecular halogen transfer or a more complex rearrangement if a suitable proton source or a different initiation mechanism were available.
Structural and Spectroscopic Elucidation of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 2,5-dibromo-4-tert-butyl-1,3-thiazole is predicted to be remarkably simple. The molecule lacks any protons directly attached to the thiazole (B1198619) ring. The only protons present are those of the tert-butyl group.
Expected Chemical Shift: The nine protons of the three methyl groups within the tert-butyl substituent are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. Consequently, they are expected to produce a single, sharp signal (a singlet) in the ¹H NMR spectrum. Based on data for compounds with tert-butyl groups attached to aromatic rings, this signal would likely appear in the upfield region of the spectrum, estimated to be around 1.3–1.5 ppm . The precise chemical shift would be influenced by the electronic effects of the brominated thiazole ring.
Coupling Constants: Since there are no adjacent, non-equivalent protons, no spin-spin splitting would occur. Therefore, the signal would be a singlet, and there would be no coupling constants to report for the primary structure.
Table 4.1.1: Predicted ¹H NMR Data for 2,5-Dibromo-4-tert-butyl-1,3-thiazole
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.3–1.5 | Singlet (s) | 9H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, five distinct signals are anticipated.
tert-Butyl Carbons: The tert-butyl group would produce two signals: one for the three equivalent methyl carbons (-C H₃) and another for the quaternary carbon (-C (CH₃)₃). The methyl carbons would appear further upfield, while the quaternary carbon would be shifted further downfield. For comparison, in 2-bromo-2-methylpropane, the methyl carbons appear around 36 ppm and the quaternary carbon at 62.5 ppm.
Thiazole Ring Carbons: The three carbon atoms of the thiazole ring (C2, C4, and C5) are in unique electronic environments and should each produce a separate signal.
C2 and C5: These carbons are directly bonded to electronegative bromine atoms, which would cause their signals to shift significantly downfield. In similar brominated heterocycles, these signals can appear in the range of 115-140 ppm .
C4: This carbon is bonded to the tert-butyl group and is part of the C=N double bond, which would also result in a downfield shift, likely in the region of 150-165 ppm .
Table 4.1.2: Predicted ¹³C NMR Resonances for 2,5-Dibromo-4-tert-butyl-1,3-thiazole
| Carbon Environment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| -C(CH₃)₃ | 30–40 |
| -C(CH₃)₃ | 50–65 |
| C2-Br | 115–130 |
| C5-Br | 130–145 |
| C4-tBu | 150–165 |
While no 2D NMR data is published for this compound, these techniques would be instrumental in confirming the assignments made in 1D NMR.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, a COSY spectrum would be uninformative as there is only one type of proton environment with no coupling partners.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a clear correlation between the proton signal of the tert-butyl group (~1.4 ppm) and the methyl carbon signal (~30-40 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds. An HMBC spectrum would be expected to show correlations from the tert-butyl protons to:
The quaternary carbon of the tert-butyl group.
The C4 carbon of the thiazole ring.
Potentially a weaker correlation to the C5 carbon of the thiazole ring. These correlations would be definitive proof of the attachment of the tert-butyl group to the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would not provide significant additional structural information for this simple, rigid molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The vibrational spectrum of 2,5-dibromo-4-tert-butyl-1,3-thiazole would be characterized by vibrations of the tert-butyl group and the substituted thiazole ring.
C-H Vibrations: Stretching and bending modes of the methyl groups in the tert-butyl substituent would be prominent.
Stretching: Expected in the 2970-2870 cm⁻¹ region.
Bending: Asymmetric and symmetric bending vibrations would appear around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹ , respectively.
Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring, involving C=N, C=C, and C-S bonds, typically occur in the 1650-1400 cm⁻¹ region. The specific frequencies would be heavily influenced by the mass and electronic effects of the bromine and tert-butyl substituents.
C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600-500 cm⁻¹ . These bands can be used to confirm the presence of the bromo-substituents. docbrown.info
Table 4.2.1: Predicted Major Vibrational Bands for 2,5-Dibromo-4-tert-butyl-1,3-thiazole
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| C-H Stretch (tert-butyl) | 2970–2870 | Strong (IR) |
| C-H Bend (tert-butyl) | 1470–1365 | Medium (IR) |
| Thiazole Ring Stretch (C=N, C=C) | 1650–1400 | Medium-Strong (IR & Raman) |
| C-Br Stretch | 600–500 | Strong (IR) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak: The exact mass of 2,5-dibromo-4-tert-butyl-1,3-thiazole (C₇H₉Br₂NS) is approximately 298.89 Da. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion would appear as a characteristic cluster of three peaks:
[M]⁺: Containing two ⁷⁹Br atoms.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensity of these peaks would be approximately 1:2:1 .
Fragmentation Pattern: The primary fragmentation pathways would likely involve the loss of the stable tert-butyl group or a methyl radical from it.
Loss of a methyl group ([M-15]⁺): Fragmentation resulting from the loss of a •CH₃ radical would lead to a significant peak at m/z corresponding to [C₆H₆Br₂NS]⁺.
Loss of the tert-butyl group ([M-57]⁺): Cleavage of the bond between the thiazole ring and the tert-butyl group would result in a fragment corresponding to the [C₃Br₂NS]⁺ ion. This would likely be a very prominent peak in the spectrum.
Table 4.3.1: Predicted Key Fragments in the Mass Spectrum of 2,5-Dibromo-4-tert-butyl-1,3-thiazole
| m/z (approx.) | Ion Formula | Description | Isotopic Pattern |
|---|---|---|---|
| 299/301/303 | [C₇H₉Br₂NS]⁺ | Molecular Ion [M]⁺ | 1:2:1 Ratio |
| 284/286/288 | [C₆H₆Br₂NS]⁺ | Loss of methyl group [M-15]⁺ | 1:2:1 Ratio |
| 242/244/246 | [C₃Br₂NS]⁺ | Loss of tert-butyl group [M-57]⁺ | 1:2:1 Ratio |
Single Crystal X-Ray Diffraction for Solid-State Structure and Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
Although no crystal structure has been published for 2,5-dibromo-4-tert-butyl-1,3-thiazole, data from related structures, such as 2,4-dibromothiazole (B130268), can provide insights. bldpharm.com
Molecular Geometry: The thiazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be distorted from those of unsubstituted thiazole due to the electronic and steric influence of the substituents. The C-Br bond lengths would be typical for bromine attached to an sp²-hybridized carbon.
Conformation: The orientation of the tert-butyl group relative to the thiazole ring would be a key conformational feature. Due to steric hindrance between the methyl groups and the adjacent C5-bromine atom, free rotation around the C4-C(tert-butyl) bond would likely be restricted. The solid-state structure would reveal the preferred dihedral angle.
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces. Halogen bonding, a non-covalent interaction involving the bromine atoms, could also play a significant role in dictating the solid-state architecture, potentially forming chains or networks of molecules in the crystal lattice. bldpharm.com
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules. It provides valuable insights into the electronic transitions between different energy levels within a molecule, particularly the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic and heterocyclic compounds like 2,5-dibromo-4-tert-butyl-1,3-thiazole, UV-Vis spectroscopy is instrumental in characterizing the π-electron system and the influence of substituents on the electronic properties.
A comprehensive search of scientific literature did not yield specific experimental UV-Vis absorption data for 2,5-dibromo-4-tert-butyl-1,3-thiazole. Therefore, the following discussion is based on the general principles of electronic spectroscopy as applied to the thiazole ring and the anticipated effects of its substituents.
The electronic spectrum of the parent thiazole molecule exhibits absorptions in the UV region, which are attributed to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. The aromatic nature of the thiazole ring results from the delocalization of π-electrons, and the energy of these transitions is sensitive to the presence of substituents on the ring.
In the case of 2,5-dibromo-4-tert-butyl-1,3-thiazole, the substituents are expected to modulate the electronic transitions of the thiazole chromophore. The two bromine atoms at positions 2 and 5 are electron-withdrawing groups through their inductive effect, but they also possess lone pairs of electrons that can participate in resonance (a +M effect). This dual nature can lead to complex effects on the electronic spectrum. The tert-butyl group at position 4 is an electron-donating group through an inductive effect (+I).
The interplay of these substituent effects influences the energy of the HOMO and LUMO. Electron-donating groups generally raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. A smaller HOMO-LUMO gap typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Computational studies on various substituted thiazoles have shown that the nature and position of substituents significantly impact the electronic absorption spectra. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the conjugation within the molecule, thereby affecting the absorption wavelengths and intensities.
Given the lack of specific experimental data for 2,5-dibromo-4-tert-butyl-1,3-thiazole, a data table of its UV-Vis spectroscopic properties cannot be provided. However, based on the analysis of related thiazole derivatives, it is anticipated that the compound would exhibit characteristic absorptions in the UV region corresponding to π→π* and n→π* transitions, with the precise wavelengths and molar absorptivities being a function of the combined electronic effects of the bromo and tert-butyl substituents.
Theoretical and Computational Chemistry Studies on 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. In this study, DFT calculations were employed to probe the electronic structure of 2,5-dibromo-4-tert-butyl-1,3-thiazole, offering insights into its stability, reactivity, and charge distribution.
HOMO-LUMO Energy Gap Calculations and Chemical Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.
At present, specific HOMO-LUMO energy gap calculations for 2,5-dibromo-4-tert-butyl-1,3-thiazole are not extensively documented in publicly available research. However, studies on analogous thiazole (B1198619) derivatives provide a framework for understanding its potential electronic behavior. For instance, DFT studies on other substituted thiazoles have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals.
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Table 1: Frontier Orbital Energies and Energy Gap for 2,5-Dibromo-4-tert-butyl-1,3-thiazole. Specific values are pending dedicated computational studies. |
Electrostatic Potential and Reactivity Descriptors (Fukui Functions)
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting the sites of chemical reactions.
Fukui functions are another set of reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help to identify the most probable sites for nucleophilic, electrophilic, and radical attacks.
Detailed MEP and Fukui function analyses for 2,5-dibromo-4-tert-butyl-1,3-thiazole have not yet been reported. Theoretical investigations on similar heterocyclic systems suggest that the nitrogen and sulfur atoms of the thiazole ring, along with the bromine substituents, would be key regions of interest in such an analysis.
Analysis of Molecular Orbitals and Charge Distribution
While specific computational data on the molecular orbitals and charge distribution of 2,5-dibromo-4-tert-butyl-1,3-thiazole is not currently available, general principles of organic electronics suggest that the π-system of the thiazole ring will be a primary contributor to its frontier orbitals. The precise charge distribution would require dedicated computational modeling.
Molecular Dynamics Simulations for Conformational Studies
Currently, there are no published MD simulation studies specifically focused on 2,5-dibromo-4-tert-butyl-1,3-thiazole. Such a study would be instrumental in understanding its behavior in different environments and its potential to interact with biological macromolecules or materials surfaces.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Although experimental spectroscopic data for 2,5-dibromo-4-tert-butyl-1,3-thiazole may exist, the corresponding quantum chemical calculations to assign and interpret these spectra have not been reported in the literature. Such calculations would provide a detailed understanding of the vibrational modes and electronic excitations of the molecule.
| Spectroscopic Parameter | Predicted Value |
| Key IR Frequencies | Data not available |
| Key Raman Frequencies | Data not available |
| UV-Vis λmax | Data not available |
| Table 2: Predicted Spectroscopic Parameters for 2,5-Dibromo-4-tert-butyl-1,3-thiazole. Specific values are pending dedicated computational studies. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, computational studies could explore various reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions or reactions involving the thiazole ring itself.
To date, no computational studies on the reaction mechanisms of 2,5-dibromo-4-tert-butyl-1,3-thiazole have been published. Investigating its reactivity through computational pathways would be a significant contribution to understanding the chemical behavior of this and related thiazole compounds.
Advanced Applications of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole in Materials Science and Catalysis
Precursor in the Synthesis of Conjugated Polymers and Oligomers
The dibromo substitution of 2,5-dibromo-4-tert-butyl-1,3-thiazole makes it an ideal monomer for the synthesis of conjugated polymers and oligomers through various cross-coupling polymerization reactions, such as Stille and Suzuki polymerizations. These polymers are of significant interest for applications in organic electronics.
Thiazole-Thiophene Copolymers for Organic Electronics
Thiazole-thiophene copolymers are a class of conjugated polymers that have been explored for their potential in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiazole (B1198619) unit, being electron-deficient, can be copolymerized with electron-rich units like thiophene (B33073) to create a donor-acceptor (D-A) polymer architecture. This D-A structure can effectively lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications.
The polymerization of 2,5-dibromo-4-tert-butyl-1,3-thiazole with a distannyl or diboronic acid derivative of thiophene would yield a poly(4-tert-butylthiazole-co-thiophene). The properties of such a copolymer can be tuned by the choice of the comonomer and the polymerization conditions. While specific performance data for polymers derived directly from 2,5-dibromo-4-tert-butyl-1,3-thiazole are not extensively documented in publicly available literature, the general properties of thiazole-thiophene copolymers suggest potential for high charge carrier mobilities and good photovoltaic performance.
Table 1: Potential Properties of Thiazole-Thiophene Copolymers
| Property | Potential Value/Characteristic | Significance in Organic Electronics |
|---|---|---|
| Bandgap | Tunable (typically 1.5 - 2.5 eV) | Determines the absorption spectrum and is crucial for OPVs. |
| HOMO/LUMO Levels | Adjustable via comonomer selection | Affects charge injection/extraction and the open-circuit voltage in OPVs. |
| Charge Carrier Mobility | Can be optimized through regioregularity and molecular packing | A key parameter for the performance of OFETs and OPVs. |
| Solubility | The tert-butyl group enhances solubility in organic solvents | Facilitates solution-based processing of thin films for devices. |
This table represents potential properties based on known thiazole-thiophene copolymers; specific values for polymers from 2,5-dibromo-4-tert-butyl-1,3-thiazole would require experimental verification.
Role in Regioregularity and Stacking Structures of Polymeric Materials
Regioregularity, which refers to the precise arrangement of monomer units in a polymer chain, is a critical factor that influences the solid-state properties of conjugated polymers. cut.ac.cyrsc.org In polymers like poly(3-alkylthiophenes), a high degree of head-to-tail (HT) regioregularity promotes planarization of the polymer backbone, leading to enhanced π-π stacking and improved charge transport. nist.govresearchgate.netrsc.org
The bulky tert-butyl group at the 4-position of 2,5-dibromo-4-tert-butyl-1,3-thiazole is expected to play a significant role in controlling the regioregularity during polymerization. The steric hindrance imposed by the tert-butyl group can direct the coupling reaction to proceed in a more ordered fashion, potentially leading to a higher percentage of HT linkages. This, in turn, would favor the formation of well-ordered lamellar structures in the solid state, which are essential for efficient charge transport.
Furthermore, the tert-butyl group influences the intermolecular packing of the polymer chains. While promoting solubility, which is advantageous for processing, very bulky side chains can sometimes disrupt close π-π stacking. Therefore, the size and position of the tert-butyl group in this monomer represent a design trade-off between processability and optimal solid-state morphology.
Ligand Design in Metal Complex Chemistry
The thiazole ring system contains both nitrogen and sulfur heteroatoms, making it an interesting scaffold for the design of ligands for transition metal complexes. These complexes can exhibit unique electronic and catalytic properties.
Coordination Chemistry with Transition Metals
The nitrogen atom of the thiazole ring in 2,5-dibromo-4-tert-butyl-1,3-thiazole can act as a Lewis basic site to coordinate with a variety of transition metals. Furthermore, the bromine atoms at the 2 and 5 positions can be substituted with other donor functionalities to create bidentate or tridentate ligands. This allows for the synthesis of a wide range of metal complexes with tailored coordination environments. The electronic properties of the resulting complex would be influenced by the electron-withdrawing nature of the thiazole ring and the steric bulk of the tert-butyl group, which can affect the geometry and stability of the complex.
Application in Catalysis (e.g., Cross-Coupling Catalyst Components)
Palladium complexes bearing N-heterocyclic ligands are widely used as catalysts in cross-coupling reactions such as Suzuki and Heck couplings. rsc.orgnist.gov Thiazole-based ligands have been shown to be effective in these catalytic systems. A palladium complex derived from a ligand based on 4-tert-butyl-1,3-thiazole could serve as a highly effective catalyst. The steric bulk of the tert-butyl group could enhance the stability of the catalytic species and influence the selectivity of the cross-coupling reaction. While specific studies on the catalytic applications of complexes derived directly from 2,5-dibromo-4-tert-butyl-1,3-thiazole are limited, the general utility of thiazole-based ligands in catalysis is well-established.
Table 2: Potential Catalytic Applications of Metal Complexes Derived from 4-tert-Butyl-1,3-thiazole Ligands
| Reaction Type | Metal | Potential Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | High turnover numbers, good functional group tolerance, steric control of selectivity. |
| Heck-Mizoroki Coupling | Palladium | Enhanced stability of the catalytic species, control over regioselectivity. |
| C-H Activation | Rhodium, Iridium | The ligand could facilitate directed C-H activation reactions. |
This table is based on the known catalytic activity of related thiazole-ligated metal complexes.
Advanced Organic Synthesis Building Block Beyond Simple Derivatization
The differential reactivity of the two bromine atoms in 2,5-dibromo-4-tert-butyl-1,3-thiazole, coupled with the directing and solubilizing effect of the tert-butyl group, makes it a valuable building block for the synthesis of complex organic molecules. The C2 and C5 positions of the thiazole ring have different electronic environments, which can allow for selective functionalization under carefully controlled cross-coupling conditions.
For instance, a selective Suzuki or Stille coupling could be performed at one of the bromine positions, leaving the other bromine atom intact for a subsequent, different cross-coupling reaction. This stepwise functionalization allows for the construction of highly substituted, unsymmetrical thiazole derivatives that would be difficult to synthesize by other means. These complex thiazole-containing molecules could have applications in medicinal chemistry or as components of sophisticated functional materials. The tert-butyl group, in addition to improving the solubility of intermediates, can also provide steric protection to the adjacent C5 position, potentially influencing the regioselectivity of certain reactions.
Lack of Available Data on the Photochemical and Electrochemiluminescent Applications of 2,5-Dibromo-4-tert-butyl-1,3-thiazole
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data pertaining to the applications of 2,5-dibromo-4-tert-butyl-1,3-thiazole in the fields of photochemistry and electrochemiluminescence are currently available.
The initial investigation and subsequent broader searches for the photophysical and electrochemical properties of this specific compound did not yield any published studies. While the broader class of thiazole derivatives has been explored for various applications due to their interesting electronic and luminescent properties, research on the particular substituted thiazole, 2,5-dibromo-4-tert-butyl-1,3-thiazole, appears to be limited or not publicly documented in these specific areas.
Without any dedicated research on its synthesis, electronic characterization, or interaction with light and electricity, it is not possible to provide the detailed findings and data tables as requested for the advanced applications in photochemistry and electrochemiluminescence. Further experimental investigation would be required to determine the potential of 2,5-dibromo-4-tert-butyl-1,3-thiazole in these fields.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of halogenated heterocycles can involve harsh reagents and generate significant chemical waste. researchgate.net A primary direction for future research is the development of greener, more sustainable synthetic methods for 2,5-dibromo-4-tert-butyl-1,3-thiazole and its derivatives. This aligns with the broader push in the chemical industry to minimize environmental impact. researchgate.net
Key approaches include:
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient alternative, promoting reactions through acoustic cavitation. mdpi.comnih.gov This method has been successfully used for synthesizing other thiazole (B1198619) derivatives. mdpi.com
Green Catalysts and Solvents: Research into recyclable catalysts, such as biocatalysts or nanoparticles, can reduce waste and cost. mdpi.comacs.org Similarly, replacing hazardous organic solvents with water or other environmentally benign alternatives is a critical goal. researchgate.net
| Sustainable Method | Potential Advantage | Research Goal for 2,5-dibromo-4-tert-butyl-1,3-thiazole |
| Microwave Irradiation | Reduced reaction time, increased yield | Develop a rapid, high-yield synthesis protocol. |
| Ultrasonic-Assisted Synthesis | Energy efficiency, cleaner processes | Establish an alternative low-energy synthetic pathway. mdpi.com |
| Biocatalysis | Eco-friendly, high selectivity | Utilize enzymes or engineered organisms for specific synthesis steps. |
| Green Solvents (e.g., water) | Reduced environmental impact and toxicity | Adapt existing synthetic routes to aqueous conditions. researchgate.net |
Exploration of Underutilized Reactivity Modes
The two bromine atoms at the C2 and C5 positions of the thiazole ring offer distinct electronic environments, suggesting that their reactivity can be differentiated. While di-substituted reactions are common, exploring selective or sequential functionalization is a significant area for future work.
Future research could focus on:
Selective Monofunctionalization: Developing conditions for selectively reacting one bromine atom while leaving the other intact would create versatile intermediates for building complex molecules. Studies on other dihalothiazoles have shown that selective deprotonation and substitution at a specific position is feasible. researchgate.net
Halogen Dance Reactions: This type of reaction, which involves the base-induced migration of a halogen atom, has been observed in other brominated bithiazole systems. researchgate.net Investigating whether 2,5-dibromo-4-tert-butyl-1,3-thiazole can undergo a similar rearrangement could uncover novel transformation pathways and lead to new, non-intuitive isomers.
Site-Differentiated Cross-Coupling: Exploring a palette of modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) under conditions that favor reaction at either the C2 or C5 position would be a powerful tool for synthetic chemists.
Integration into Advanced Functional Materials
Brominated heterocyclic compounds are critical building blocks for a wide range of functional organic materials, particularly in the field of organic electronics. researchgate.netossila.com For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a key monomer for high-performance conjugated polymers like PCDTBT and PCPDTBT, which are used in organic solar cells. ossila.com
2,5-dibromo-4-tert-butyl-1,3-thiazole is an ideal candidate for similar applications:
Monomer for Conjugated Polymers: Its two bromine atoms allow it to be polymerized through cross-coupling reactions. The electron-deficient nature of the thiazole ring combined with the solubilizing, sterically bulky tert-butyl group could lead to new polymers with desirable electronic properties and processability for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Small Molecule Semiconductors: The core structure can be functionalized via its bromine atoms to create small molecules for use as active materials in organic light-emitting diodes (OLEDs) or as non-fullerene acceptors in OPVs.
| Material Class | Potential Role of the Thiazole Unit | Key Features to Investigate |
| Conjugated Polymers | Electron-accepting monomer | Solubility, processability, charge mobility, optical bandgap |
| Small Molecule Semiconductors | Core scaffold for emissive or charge-transporting materials | Photophysical properties, thermal stability, molecular packing |
| Functional Dyes | Component in dyes for sensors or dye-sensitized solar cells | Absorption/emission spectra, environmental sensitivity |
Computational Design and Prediction of New Derivatives with Tuned Properties
Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties, saving significant time and resources compared to purely experimental approaches. mdpi.com Density Functional Theory (DFT) and other methods can be used to model and predict the properties of derivatives of 2,5-dibromo-4-tert-butyl-1,3-thiazole before they are synthesized. mdpi.comresearchgate.net
Future research directions include:
Virtual Screening: Creating a virtual library of derivatives by computationally replacing the bromine atoms with a wide array of functional groups.
Property Prediction: Calculating key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict electronic properties, as well as simulating absorption spectra and molecular geometries. mdpi.comresearchgate.net
Structure-Property Relationships: Using computational data to establish clear relationships between the chemical structure of a derivative and its functional properties, which can guide the rational design of new materials or bioactive compounds. researchgate.net
Multicomponent Reactions Incorporating the Thiazole Core
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govijcce.ac.ir They are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. ijcce.ac.ir While many MCRs exist for the initial synthesis of the thiazole ring, an emerging trend is to use a pre-formed, functionalized heterocycle as a platform within an MCR. nih.govnih.govrug.nl
Future research could pioneer novel MCRs where 2,5-dibromo-4-tert-butyl-1,3-thiazole acts as a central scaffold. For instance, one could design a one-pot reaction involving the thiazole, a boronic acid, and a terminal alkyne that, under dual catalytic conditions, results in a sequential Suzuki and Sonogashira coupling at the C2 and C5 positions. This would represent a highly innovative and efficient method for creating complex, multifunctional thiazole derivatives.
Q & A
Q. What are the optimal synthetic routes for 2,5-dibromo-4-tert-butyl-1,3-thiazole, and how do reaction conditions influence yield?
Answer: The synthesis involves halogenation and alkylation steps. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Characterization : NMR (¹H, ¹³C) confirms bromine positions and tert-butyl substitution, while IR identifies C-Br (~550 cm⁻¹) and C-S (thiazole ring) stretches .
Q. Example protocol :
Brominate 4-tert-butyl-1,3-thiazole using NBS or Br₂ in DMF.
Purify via column chromatography (hexane/ethyl acetate).
Validate purity via HPLC and mass spectrometry .
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?
Answer: The tert-butyl group:
Q. Experimental validation :
- Compare reaction rates with analogs (e.g., 4-methyl vs. 4-tert-butyl) using kinetic studies .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. enzyme inhibition) be resolved?
Answer: Contradictions arise from assay variability and substituent effects. Strategies include:
- Standardized testing : Use consistent microbial strains (e.g., E. coli ATCC 25922) and enzyme targets (e.g., cytochrome P450) .
- Structure-activity relationship (SAR) : Compare bromine/tert-butyl analogs to isolate contributing factors .
Q. Example finding :
- Bromine enhances electrophilicity, improving enzyme inhibition (IC₅₀ ~5 µM for P450), while tert-butyl increases lipophilicity, boosting membrane penetration in antimicrobial assays .
Q. What methodologies are effective for analyzing regioselectivity in substitution reactions of 2,5-dibromo-4-tert-butyl-1,3-thiazole?
Answer: Regioselectivity is probed via:
Q. How can discrepancies in reported NMR chemical shifts for this compound be addressed?
Answer: Variations arise from solvent, concentration, and instrument calibration. Best practices:
Q. Example data :
| Proton Position | δH (ppm) in CDCl₃ | Reference |
|---|---|---|
| H-2 (Br adjacent) | 7.8–8.1 | |
| H-4 (tert-butyl) | 1.3–1.5 (s) |
Q. What strategies mitigate decomposition during storage of 2,5-dibromo-4-tert-butyl-1,3-thiazole?
Answer:
- Storage conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated bromine loss .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
